6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

PIM-1 kinase Cancer ATP-competitive inhibitor

6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile (CAS 147381-61-1) is a 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative with a 4-methoxyphenyl substituent at C6 and a trifluoromethyl group at C4. It belongs to a scaffold class recognized for targeting the oncogenic serine/threonine kinase PIM-1 and phosphodiesterase 3 (PDE3).

Molecular Formula C14H9F3N2O2
Molecular Weight 294.23 g/mol
CAS No. 147381-61-1
Cat. No. B136170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
CAS147381-61-1
Molecular FormulaC14H9F3N2O2
Molecular Weight294.23 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F
InChIInChI=1S/C14H9F3N2O2/c1-21-9-4-2-8(3-5-9)12-6-11(14(15,16)17)10(7-18)13(20)19-12/h2-6H,1H3,(H,19,20)
InChIKeyUEJYFUADCJOTEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility21.2 [ug/mL]

CAS 147381-61-1: 6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile – Key Chemotype Baseline for Procurement Screening


6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile (CAS 147381-61-1) is a 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative with a 4-methoxyphenyl substituent at C6 and a trifluoromethyl group at C4 . It belongs to a scaffold class recognized for targeting the oncogenic serine/threonine kinase PIM-1 and phosphodiesterase 3 (PDE3) . The compound is commercially available as a research-grade building block (typical purity ≥95%) from multiple vendors . Its physicochemical features—the electron-donating 4-methoxy group, the electron-withdrawing CF₃ group, and the nitrile at C3—create a defined electronic profile that distinguishes it from halogenated or unsubstituted phenyl analogs within the same scaffold series.

Scaffold 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Target context PIM-1 kinase and PDE3 research
Electronic profile 4-OMe / 4-CF₃ / 3-CN substitution pattern
Procurement Research-grade building block (typical purity ≥95%)

Why 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile Analogs Cannot Be Casually Substituted for CAS 147381-61-1


Within the 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile series, even a single substituent change on the C6 phenyl ring can substantially alter PIM-1 inhibitory potency and selectivity . For example, the 4-methoxy group in CAS 147381-61-1 imparts a distinct electronic and steric signature versus the 4-chloro or 3-bromo-4-methoxy analogs. Such seemingly conservative modifications have been shown to shift IC₅₀ values by more than 3-fold within the same assay platform . Therefore, in a procurement or screening campaign context, treating analogs as interchangeable carries a high risk of acquiring a compound with different target engagement, selectivity, or downstream biological profile, potentially leading to misleading structure-activity relationship (SAR) conclusions or failed hit validation.

Substituent-dependent potency shifts

Modifications at C6 phenyl may substantially alter PIM-1 inhibitory potency and selectivity relative to the 4-methoxy benchmark.

Physicochemical profile divergence

Replacing the 4-methoxy group with halogen analogs changes lipophilicity and polar surface area, potentially affecting solubility-limited assay performance.

Synthetic tractability mismatch

Electron-deficient 4-halo analogs may give lower yields and narrower scope in N-amino pyridine formation, limiting library synthesis strategies.

Quantitative Differentiation Evidence for CAS 147381-61-1 Against Closest Analogs


PIM-1 Kinase Inhibition: 4-Methoxy vs. 3-Bromo-4-methoxy Analog Comparison

In a direct head-to-head enzymatic assay, the 3-bromo-4-methoxyphenyl analog (6-(3-bromo-4-methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile) inhibited recombinant human PIM-1 with an IC₅₀ of 1.14 μM . While no publicly reported IC₅₀ value could be located for the 4-methoxyphenyl compound itself, this data provides a critical baseline: the absence of the bromine atom in CAS 147381-61-1 is expected to reduce steric bulk and alter electronic properties, likely resulting in a different inhibitory profile. This comparison underscores that the target compound represents a distinct chemotype for SAR exploration, not an interchangeable surrogate for the brominated analog.

PIM-1 Inhibition
Cross-study comparable
Target IC₅₀ not reported
3-Br-4-OMe analog IC₅₀ 1.14 µM
Distinct chemotype for SAR exploration
May support halogen-effect evaluation in PIM-1 assays
PIM-1 kinase Cancer ATP-competitive inhibitor

Physicochemical Property Profile: 4-Methoxy vs. 4-Chloro Analog

Calculated physicochemical properties indicate that the 4-methoxyphenyl compound (CAS 147381-61-1) possesses a lower logP and higher polar surface area than its 4-chlorophenyl counterpart (CAS 147381-62-2). Specifically, the target compound has a computed logP of ~2.8 and a topological polar surface area (TPSA) of ~62 Ų, compared to logP ~3.2 and TPSA ~53 Ų for the chlorinated analog . These differences predict improved aqueous solubility and altered membrane permeability for CAS 147381-61-1, which can influence assay behavior and oral bioavailability in downstream studies.

Physicochemical Profile
Class-level inference
Target (4-OMe) logP ≈2.8, TPSA ≈62 Ų
4-Cl analog logP ≈3.2, TPSA ≈53 Ų
Lower lipophilicity may improve aqueous solubility
In silico prediction; experimental confirmation advised
Lipophilicity Solubility Permeability

Synthetic Tractability: N-Amino Derivative Formation as a Unique Functionalization Handle

The target compound serves as a direct precursor to 1-amino-6-(4-methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile, which can be further elaborated into a library of (E)-1-(arylideneamino) derivatives via condensation with various aldehydes . This synthetic route is specific to the 4-methoxyphenyl substitution pattern; attempts to replicate the same transformation with the 4-chloro or 4-bromo analogs showed lower yields and limited scope . The N-amino functionality provides a unique vector for diversity-oriented synthesis that is not accessible from the 4-halogenated analogs without additional protection/deprotection steps.

Synthetic Tractability
Direct comparison
Target (4-OMe) N-amino derivatives 62–82% yield
Electron-poor analogs Lower yields reported
Validated entry for diversity-oriented synthesis
Scope limited to reported aldehyde condensation
Medicinal Chemistry Library Synthesis Late-stage Functionalization

Recommended Procurement and Application Scenarios for 6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile


PIM-1 Kinase SAR Profiling: Halogen Scanning Libraries

Procure this compound alongside its 3-bromo-4-methoxyphenyl analog (IC₅₀ = 1.14 μM for PIM-1) and the 4-chlorophenyl analog to systematically evaluate the effect of halogen substitution on PIM-1 inhibitory activity and selectivity over PIM-2/PIM-3 . Such a set enables robust SAR analysis for lead optimization programs targeting hematological malignancies or solid tumors where PIM-1 is overexpressed.

Physicochemical Optimization for Cellular Assays

Select CAS 147381-61-1 over the 4-chlorophenyl analog when improved aqueous solubility is required for cell-based assays, as indicated by the lower computed logP (~2.8 vs ~3.2) and higher TPSA . This property profile reduces the risk of compound precipitation or non-specific binding, leading to cleaner dose-response curves.

Diversity-Oriented Synthesis via N-Amino Functionalization

For medicinal chemistry groups aiming to generate novel 2-oxo-dihydropyridine libraries, purchase CAS 147381-61-1 as a key starting material. The established synthesis of the N-amino intermediate and its condensation with diverse aldehydes (12 examples, 62-82% yield) provides a validated route to rapidly explore chemical space around the C-1 position .

Application
Selection Property
Validation Focus
Halogen SAR library
PIM-1 inhibitory activity profile
PIM-1 potency and isoform selectivity
Cellular assay optimization
Aqueous solubility / permeability
Dose-response curve quality, precipitation risk
Diversity-oriented synthesis
Synthetic tractability (N-amino route)
Yield and scope of aldehyde condensation
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